molecular formula C15H13NO4S B2955011 Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate CAS No. 159584-01-7

Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate

Cat. No.: B2955011
CAS No.: 159584-01-7
M. Wt: 303.33
InChI Key: HIZDDJFJOVTYGV-UHFFFAOYSA-N
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Description

Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoate ester group, a nitrophenyl thioether moiety, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate typically involves a multi-step process:

    Thioether Formation: The initial step involves the reaction of 4-nitrothiophenol with a suitable alkylating agent, such as methyl iodide, to form 4-nitrophenyl methyl thioether.

    Esterification: The next step involves the esterification of 4-carboxybenzyl chloride with methanol in the presence of a catalyst, such as sulfuric acid, to form methyl 4-carboxybenzoate.

    Coupling Reaction: The final step involves the coupling of the 4-nitrophenyl methyl thioether with methyl 4-carboxybenzoate under basic conditions, such as using sodium hydroxide, to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The thioether moiety can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, palladium catalyst

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, alcohols, sodium hydroxide

Major Products Formed

    Oxidation: Amino derivatives, sulfoxides, sulfones

    Reduction: Reduced thioether derivatives

    Substitution: Amides, esters

Scientific Research Applications

Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl thioether moiety can act as a ligand, binding to specific sites on proteins and modulating their activity. The ester group can undergo hydrolysis to release the active thioether moiety, which can then interact with its target.

Comparison with Similar Compounds

Methyl 4-(((4-nitrophenyl)thio)methyl)benzoate can be compared with similar compounds such as:

    Methyl 4-nitrobenzoate: Lacks the thioether moiety, making it less versatile in terms of chemical reactivity.

    Methyl 4-aminobenzoate: Contains an amino group instead of a nitro group, resulting in different chemical properties and reactivity.

    Methyl 4-(methylthio)benzoate: Contains a methylthio group instead of a nitrophenyl thioether, leading to different biological activity and applications.

The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications in various fields.

Properties

IUPAC Name

methyl 4-[(4-nitrophenyl)sulfanylmethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4S/c1-20-15(17)12-4-2-11(3-5-12)10-21-14-8-6-13(7-9-14)16(18)19/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZDDJFJOVTYGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CSC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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